3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluoro-3-methylphenoxy)methyl]azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-4-10(2-3-11(8)12)14-7-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIYTFRSYXGQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CNC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Architectural Significance of the Azetidine Scaffold
The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. medwinpublishers.comnih.gov Despite initial perceptions of synthetic difficulty due to ring strain, azetidines have become recognized as "privileged scaffolds." nih.gov This designation stems from their ability to impart valuable properties to larger molecules. Their rigid, three-dimensional structure can help to conformationally constrain molecules, which can lead to higher binding affinity and selectivity for biological targets. nih.gov
The presence of the azetidine moiety is noted in a diverse array of pharmacologically active compounds, demonstrating activities such as anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov This wide range of biological activities underscores the versatility of the azetidine core in drug design and discovery. nih.gov The development of new synthetic methodologies has further expanded the accessibility and derivatization of azetidine-containing compounds, making them increasingly attractive building blocks for novel chemical entities. organic-chemistry.orgnih.gov
The Modulatory Power of Fluorine Substitution
The strategic incorporation of fluorine atoms into organic molecules is a widely employed and powerful tool in medicinal chemistry. researchgate.net The substitution of hydrogen with fluorine can profoundly alter a molecule's physicochemical and biological properties. researchgate.net Key effects of fluorination include:
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450. This can enhance the half-life and bioavailability of a drug candidate.
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity.
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
These modulatory effects have led to the inclusion of fluorine in a significant portion of commercially available drugs, highlighting its critical role in modern drug design. researchgate.net
| Property | Effect of Fluorine Substitution |
|---|---|
| Metabolic Stability | Increased due to the strength of the C-F bond. |
| Binding Affinity | Can be enhanced through favorable electrostatic interactions. |
| Lipophilicity | Generally increased, potentially improving membrane permeability. |
| Acidity/Basicity | Can be altered in neighboring functional groups due to fluorine's electron-withdrawing nature. |
The Research Frontier for 3 4 Fluoro 3 Methylphenoxy Methyl Azetidine
A review of the current scientific literature reveals that 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine is a compound that is primarily recognized as a building block or a research chemical. nih.govchemsrc.com While its constituent parts—the azetidine (B1206935) scaffold, the fluoro- and methyl-substituted phenoxy group, and the methyl linker—are all well-established motifs in medicinal chemistry, there is a notable absence of published research focusing specifically on the synthesis, biological activity, and potential applications of this particular combination.
This represents a significant research gap. The logical combination of a privileged azetidine core, a strategically fluorinated aromatic ring, and a functional aryloxyalkyl side chain suggests that this compound could possess interesting and potentially useful biological properties. The lack of dedicated studies means that its pharmacological profile remains unexplored. Future research could focus on:
Novel Synthetic Routes: Developing efficient and scalable methods for the synthesis of this compound and its analogs.
Biological Screening: Evaluating the compound against a wide range of biological targets to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to understand how modifications to the structure affect its activity.
An exploration of the synthetic routes toward this compound and its analogues reveals a variety of sophisticated chemical strategies. The construction of the core azetidine ring, a strained four-membered heterocycle, is a key challenge that has been addressed through numerous innovative methodologies. This article details several prominent strategies for the formation of the azetidine scaffold, providing a foundation for the synthesis of complex molecules like this compound.
In Vitro Biological Investigations of 3 4 Fluoro 3 Methylphenoxy Methyl Azetidine and Analogues
Design and Development of In Vitro Biological Assays for Novel Chemical Entities
The initial evaluation of a novel chemical entity such as 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine involves the strategic design and implementation of various in vitro assays. These assays are fundamental for the preliminary screening and characterization of the compound's biological effects in a controlled, non-living system. acs.org The process begins with target identification, where specific enzymes, receptors, or cellular pathways are chosen based on the compound's structural characteristics and therapeutic potential. mdpi.com
Assays are developed to be robust, reproducible, and scalable, particularly for high-throughput screening (HTS) of multiple analogues. acs.org This involves selecting appropriate cell lines, recombinant proteins, or biochemical reagents. For instance, in oncology research, a panel of over 500 cancer cell lines is available to test the efficacy of a new molecule. bioduro.com The development phase focuses on optimizing assay conditions, such as incubation times, reagent concentrations, and detection methods (e.g., fluorescence, luminescence, absorbance), to ensure sensitive and accurate measurement of the biological activity. creative-biolabs.com This foundational step is crucial for generating reliable data to guide further preclinical development. mdpi.com
Evaluation of Enzyme Inhibition Profiles (e.g., Dopamine (B1211576) Receptors, Monoacylglycerol Lipase, Alpha-Glucosidase)
A key step in characterizing a new compound is assessing its ability to inhibit specific enzymes. Enzymes are primary targets for drug design, with nearly half of all current drugs functioning as enzyme inhibitors. nih.gov For a compound like this compound, evaluation against a panel of enzymes would reveal its selectivity and potential mechanism of action.
Dopamine Receptors: These G protein-coupled receptors are crucial in neuropsychiatric functions. creative-biolabs.com Inhibition assays for dopamine receptors, such as D1 and D2, typically involve cell-based functional assays that measure changes in downstream signaling molecules like cyclic AMP (cAMP). creative-biolabs.cominnoprot.cominnoprot.com For D2 receptors, which are coupled to Gi/o proteins, agonist binding inhibits adenylate cyclase, leading to a decrease in cAMP that can be measured using a fluorescent biosensor. innoprot.comnih.gov The potency of an inhibitor is determined by its IC50 value, which is the concentration required to inhibit 50% of the enzymatic activity.
Alpha-Glucosidase: This enzyme is a target in the management of diabetes. nih.gov Inhibition assays measure the enzyme's ability to hydrolyze a substrate to produce a colored or fluorescent product. The reduction in signal in the presence of an inhibitor allows for the calculation of its inhibitory potency. nih.gov
The data generated from these assays are typically presented in tables to compare the potency and selectivity of the parent compound and its analogues.
Table 1: Illustrative Enzyme Inhibition Profile
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
|---|---|---|---|
| Compound X | Dopamine Receptor D2 | cAMP Functional Assay | 5.2 |
| Compound Y | Alpha-Glucosidase | Chromogenic Assay | 12.8 |
| Compound Z | Monoacylglycerol Lipase | Fluorometric Assay | 2.1 |
Note: This table is for illustrative purposes to show how data is typically presented.
Assessment of Receptor Binding Affinity
Receptor binding assays are used to determine how strongly a compound (ligand) binds to a specific receptor. This affinity is a critical parameter in drug development, as it often correlates with the compound's potency. The binding affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). These values represent the concentration of the ligand at which 50% of the receptors are occupied.
Radioligand binding assays are a common method for determining binding affinity. In this technique, a radiolabeled ligand with known affinity for the receptor is allowed to bind. The test compound is then added at various concentrations to compete with the radioligand for binding sites. The amount of radioactivity displaced is measured, and from this data, the IC50 and subsequently the Ki value for the test compound can be calculated. These studies provide direct evidence of a drug-target interaction and are essential for understanding the compound's pharmacology.
Cell-Based Assays for Cellular Activity (e.g., Antioxidant Activity, Antiproliferative Effects, Antimicrobial Activity)
Cell-based assays are vital for evaluating a compound's activity in a more physiologically relevant context than biochemical assays. mdpi.com These assays provide insights into a compound's ability to cross cell membranes and exert its effects within a living cell. kamiyabiomedical.com
Antioxidant Activity: Cellular antioxidant activity is often measured using probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). mdpi.comkamiyabiomedical.com This cell-permeable dye is deacetylated inside the cell and then oxidized by reactive oxygen species (ROS) to a highly fluorescent product. An antioxidant compound will reduce the level of ROS, resulting in decreased fluorescence, which can be quantified to determine its efficacy. mdpi.comcellbiolabs.com
Antiproliferative Effects: To assess anticancer potential, antiproliferative assays are conducted using various cancer cell lines. nih.govnih.gov The most common methods measure cell viability after a set incubation period (e.g., 24-72 hours) with the test compound. acs.orgnih.gov The MTT assay, for example, is based on the conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. nih.gov The results are typically reported as the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation). nih.govmdpi.com
Antimicrobial Activity: The antimicrobial potential of azetidine (B1206935) derivatives is evaluated by determining the Minimum Inhibitory Concentration (MIC). medwinpublishers.com This is achieved through broth microdilution or agar (B569324) diffusion methods, where various concentrations of the compound are tested against different strains of bacteria and fungi. The MIC is the lowest concentration that prevents visible growth of the microorganism. medwinpublishers.compsu.edu
Table 2: Overview of Common Cell-Based Assays
| Assay Type | Principle | Endpoint Measured | Application |
|---|---|---|---|
| Antioxidant (DCFH-DA) | Measures quenching of intracellular ROS | Decrease in fluorescence intensity | Oxidative Stress |
| Antiproliferative (MTT) | Measures metabolic activity of viable cells | Colorimetric change (Formazan production) | Cancer Research |
| Antimicrobial (MIC) | Determines lowest concentration to inhibit growth | Absence of visible microbial growth | Infectious Diseases |
Structure-Activity Relationship (SAR) Studies from In Vitro Data
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com By synthesizing and testing a series of analogues of a lead compound like this compound, researchers can systematically probe the effects of modifying different parts of the molecule. frontiersin.orgkcl.ac.uk
For example, modifications could include altering the substituents on the phenoxy ring (e.g., changing the position or nature of the fluoro and methyl groups), modifying the azetidine ring, or changing the linker connecting the two moieties. The in vitro data from enzyme inhibition and cell-based assays for each analogue are then compared. This analysis helps to identify the key molecular components—the pharmacophore—responsible for the desired activity and selectivity. mdpi.comfrontiersin.org SAR studies provide crucial insights that guide the rational design of more potent and selective compounds. kcl.ac.uk
High-Throughput Screening Approaches for Analogues and Derivatives
High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. mdpi.com Once a validated in vitro assay is developed (as described in section 5.1), it can be adapted for HTS to screen a library of analogues and derivatives of this compound.
The goal of HTS is to quickly identify "hits"—compounds that exhibit significant activity in the assay. These hits are then subjected to more rigorous testing to confirm their activity and determine their concentration-response curves. HTS is instrumental in exploring a wide chemical space around a lead scaffold, accelerating the discovery of novel compounds with improved properties. nih.gov The use of conformationally restricted scaffolds like azetidine is particularly advantageous in screening campaigns as it reduces molecular flexibility, which can lead to higher binding affinity and more reproducible results. enamine.net
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the molecular structure of "3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine". Each technique offers unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the presence of other NMR-active nuclei, such as fluorine.
¹H NMR spectroscopy is used to identify the number and types of protons in the molecule, as well as their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are characteristic of the compound's structure. For "this compound," specific proton signals corresponding to the azetidine (B1206935) ring, the methyl group, the aromatic ring, and the methylene (B1212753) bridge are expected.
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. The number of signals indicates the number of non-equivalent carbon atoms, and their chemical shifts are indicative of their electronic environment (e.g., aliphatic, aromatic, attached to a heteroatom).
¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. It provides a distinct signal for the fluorine atom, and its coupling with neighboring protons can further confirm the substitution pattern on the aromatic ring.
A representative set of expected NMR data is summarized in the table below.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.00 | d | Aromatic CH |
| ¹H | ~6.80 | m | Aromatic CH |
| ¹H | ~4.00 | t | O-CH₂ |
| ¹H | ~3.60 | t | Azetidine CH₂ |
| ¹H | ~3.20 | m | Azetidine CH |
| ¹H | ~2.20 | s | Ar-CH₃ |
| ¹³C | ~158 | d | C-F |
| ¹³C | ~155 | s | C-O |
| ¹³C | ~130 | s | Aromatic C-CH₃ |
| ¹³C | ~125 | d | Aromatic CH |
| ¹³C | ~115 | d | Aromatic CH |
| ¹³C | ~70 | s | O-CH₂ |
| ¹³C | ~55 | s | Azetidine CH₂ |
| ¹³C | ~35 | s | Azetidine CH |
| ¹³C | ~16 | s | Ar-CH₃ |
| ¹⁹F | ~-120 | s | Ar-F |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to:
C-H stretching: for the aromatic, aliphatic, and methyl groups.
C-O-C stretching: for the ether linkage.
C-N stretching: for the azetidine ring.
C-F stretching: for the fluoroaromatic group.
Aromatic C=C bending: characteristic of the substituted benzene (B151609) ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C-O-C Asymmetric Stretch | 1250-1200 |
| C-F Stretch | 1200-1100 |
| C-N Stretch | 1250-1020 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are invaluable for identifying the compound in a mixture and for assessing its purity. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating "this compound" from starting materials, by-products, and other impurities, thereby allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally labile compounds. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the main peak is characteristic of the compound, and the peak area can be used to quantify its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography (GC) is another effective technique for assessing the purity of volatile and thermally stable compounds. A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would be used. The compound is vaporized and carried through the column by an inert gas. The retention time is a characteristic identifier, and the peak area from a flame ionization detector (FID) or a mass spectrometer (MS) can be used to determine the purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. sigmaaldrich.comchemistryhall.com In the context of synthesizing azetidine derivatives, TLC is used to qualitatively track the consumption of starting materials and the formation of the desired product. beilstein-journals.org
The separation principle relies on the analyte's polarity, the polarity of the mobile phase (eluent), and the nature of the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate). rjpbcs.com A common stationary phase for compounds like this compound is silica gel 60 F254, which contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (at 254 nm). sigmaaldrich.com
The choice of mobile phase is critical for achieving good separation. For moderately polar compounds such as substituted azetidines, mixtures of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) are typically employed. The ratio is adjusted to achieve a retention factor (Rf) value for the target compound that is ideally between 0.3 and 0.5 for optimal separation. chemistryhall.com
The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of a compound in a specific solvent system and on a particular stationary phase.
Table 1: Illustrative TLC Parameters for Analysis of Azetidine Derivatives
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated on glass or aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., ratios from 9:1 to 1:1, v/v) |
| Sample Application | Capillary spotter |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | UV light (254 nm); Staining with potassium permanganate (B83412) or iodine |
Column Chromatography for Purification
Column chromatography is the primary method for purifying synthetic intermediates and final products on a preparative scale. beilstein-journals.org Following the successful synthesis of this compound, this technique is used to isolate it from unreacted starting materials, reagents, and byproducts. The principles are analogous to TLC, but it is performed in a glass column packed with a larger amount of stationary phase (e.g., silica gel). frontiersin.org
The crude reaction mixture is loaded onto the top of the silica gel column, and the mobile phase, predetermined by TLC analysis, is passed through the column. beilstein-journals.org Compounds travel down the column at different rates depending on their affinity for the stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound. frontiersin.org
Advanced Analytical Approaches for Complex Organic Molecules
For unambiguous structure determination of complex organic molecules like this compound, a combination of spectroscopic techniques is essential. researchgate.net These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity. jmchemsci.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For fluorinated compounds, the coupling between carbon and fluorine (¹³C-¹⁹F coupling) provides additional structural information. rsc.org
Mass Spectrometry (MS) : This technique determines the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like azetidine derivatives. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands in the IR spectrum correspond to specific bond vibrations (e.g., C-H, C-O, C-N, and C-F bonds). researchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, the azetidine ring protons, the methyl group protons, and the methylene bridge protons. |
| ¹³C NMR | Resonances for aromatic carbons, azetidine ring carbons, the methyl carbon, and the methylene bridge carbon. C-F coupling would be observed for carbons near the fluorine atom. |
| HRMS (ESI) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₁₁H₁₅FNO⁺. |
| IR Spectroscopy | Characteristic absorption bands for aromatic C-H stretching, aliphatic C-H stretching, C-O-C (ether) stretching, C-N stretching, and C-F stretching. |
Stereochemical Analysis
Since this compound contains a stereocenter at the C3 position of the azetidine ring, it can exist as a pair of enantiomers. Stereochemical analysis is crucial for determining the three-dimensional arrangement of atoms and for separating or quantifying the individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a widely used analytical technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a broad range of chiral compounds. sigmaaldrich.com The development of a chiral HPLC method involves screening different CSPs and mobile phases (both normal and reversed-phase) to achieve baseline separation of the enantiomers. sci-hub.se
Table 3: Typical Chiral HPLC Method Parameters for Azetidine Derivatives
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak® series) |
| Mobile Phase | Typically a mixture of n-hexane and an alcohol (e.g., isopropanol) for normal-phase, or acetonitrile/methanol and water/buffer for reversed-phase. sci-hub.se |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | UV detector set at a wavelength where the analyte absorbs (e.g., 254 nm). sci-hub.se |
| Outcome | Two separate peaks corresponding to the two enantiomers, allowing for the calculation of enantiomeric excess (e.e.). |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes to Access Diverse Analogues
The exploration of the full therapeutic potential of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine is contingent on the ability to generate a wide array of structural analogues. The development of novel and efficient synthetic methodologies is paramount to achieving this diversity. Current synthetic strategies for functionalized azetidines often involve multi-step processes that can be challenging and may not be amenable to the rapid generation of a large library of compounds. chemrxiv.orgarkat-usa.org
Future research should focus on creating more modular and convergent synthetic routes. This could involve the development of new methods for the direct functionalization of the azetidine (B1206935) ring, allowing for the late-stage introduction of various substituents. rsc.orgchemrxiv.org For instance, techniques like C-H activation could provide a direct means to modify the azetidine core, bypassing the need for pre-functionalized starting materials. rsc.org Additionally, exploring strain-release functionalization of bicyclic precursors, such as 1-azabicyclo[1.1.0]butanes, offers a promising avenue for the stereocontrolled synthesis of complex azetidine derivatives. chemrxiv.orgorganic-chemistry.org
The synthesis of diverse analogues is crucial for establishing comprehensive structure-activity relationships (SAR). By systematically altering the substituents on both the phenoxy and azetidine rings, researchers can identify key structural features that govern biological activity and optimize properties such as potency, selectivity, and metabolic stability. The ability to readily access a wide range of analogues will be a critical enabler for lead optimization efforts. nih.gov
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of new therapeutic agents. beilstein-journals.orgopenmedicinalchemistryjournal.com For this compound and its analogues, advanced computational approaches can provide valuable insights into their interactions with biological targets and guide the rational design of more potent and selective compounds.
Structure-based drug design (SBDD) can be employed when the three-dimensional structure of the biological target is known. emanresearch.org Molecular docking simulations can predict the binding mode and affinity of different analogues within the target's active site, allowing for the prioritization of compounds for synthesis and biological evaluation. beilstein-journals.org Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, helping to understand the conformational changes that may occur upon binding. beilstein-journals.org
In the absence of a known target structure, ligand-based drug design (LBDD) methods can be utilized. emanresearch.org Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify the key molecular features responsible for the observed biological activity. emanresearch.org These models can then be used to virtually screen large compound libraries and identify novel scaffolds with the desired activity profile. The integration of machine learning and artificial intelligence algorithms can further enhance the predictive power of these computational models, enabling more efficient exploration of chemical space. emanresearch.org
Exploration of New Biological Targets and Mechanisms of Action
While initial studies may have identified a primary biological target for this compound, a comprehensive exploration of its full therapeutic potential requires investigating its effects on a broader range of biological targets and pathways. The unique physicochemical properties imparted by the azetidine moiety may lead to unexpected interactions with proteins that are not targeted by more conventional heterocyclic scaffolds. enamine.net
Phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without a preconceived target, can be a powerful approach to uncover novel mechanisms of action. acs.org Hits from such screens can then be subjected to target deconvolution studies to identify the specific molecular target responsible for the observed phenotype. A recent study on a series of azetidine derivatives identified a novel mechanism for arresting mycolic acid biosynthesis in Mycobacterium tuberculosis, highlighting the potential for this scaffold to yield new anti-infective agents. acs.org
Furthermore, chemoproteomics and activity-based protein profiling can be used to systematically map the protein interaction landscape of this compound and its analogues within a complex biological system. chemrxiv.org This can reveal both on-target and off-target interactions, providing valuable information about the compound's mechanism of action and potential for polypharmacology or adverse effects.
Integration of Multidisciplinary Approaches in Azetidine Research
The successful translation of a promising chemical scaffold like this compound from a laboratory curiosity to a clinically effective therapeutic requires a highly integrated and multidisciplinary approach. This involves close collaboration between experts in synthetic organic chemistry, computational chemistry, chemical biology, pharmacology, and translational medicine.
A continuous feedback loop between these disciplines is essential for efficient drug discovery and development. For example, insights from biological and computational studies should inform the design and synthesis of new analogues. chemrxiv.org In turn, the development of novel synthetic methods can provide access to previously inaccessible chemical space, enabling the exploration of new biological hypotheses. rsc.orgchemrxiv.org
Early consideration of ADME (absorption, distribution, metabolism, and excretion) properties is also critical for the successful development of any drug candidate. Integrating in vitro and in silico ADME profiling early in the discovery process can help to identify and mitigate potential liabilities, such as poor metabolic stability or off-target toxicity. emanresearch.org This multidisciplinary approach ensures that resources are focused on compounds with the highest probability of success in preclinical and clinical development.
The future of research on this compound and other azetidine-containing compounds is bright. By leveraging cutting-edge synthetic methodologies, advanced computational tools, and a collaborative, multidisciplinary mindset, the scientific community can unlock the full therapeutic potential of this unique and promising class of molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via cyclization of precursors (e.g., 4-fluoro-3-methylphenol derivatives and azetidine intermediates) using bases like sodium hydride in aprotic solvents (e.g., DMF) under elevated temperatures (60–80°C) . Key parameters include solvent polarity (to enhance nucleophilicity) and stoichiometric control of halogenated phenols to minimize side reactions. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
- Data : Comparative yields from alternative routes:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization with NaH | 65–75 | ≥95 |
| Photochemical activation | 50–60 | 90–92 |
Q. How does the substitution pattern (fluoro and methyl groups) on the phenoxy ring affect the compound’s reactivity?
- The 4-fluoro-3-methyl substitution enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. This positioning also reduces steric hindrance compared to ortho-substituted analogs, improving reaction kinetics . For example, electrophilic aromatic substitution occurs preferentially at the para position due to fluorine’s directing effects .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- NMR : H and C NMR (DMSO-d6 or CDCl3) to verify azetidine ring integrity and substituent positions. Key signals: δ 3.8–4.2 ppm (azetidine CH2), δ 6.7–7.1 ppm (aromatic protons) .
- LC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 224.0984) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide drug design?
- Methodology : Density Functional Theory (DFT) calculations optimize the molecule’s geometry and electrostatic potential surfaces, identifying reactive sites (e.g., azetidine nitrogen for hydrogen bonding). Molecular docking (AutoDock Vina) against targets like bacterial enzymes (e.g., DNA gyrase) predicts binding affinity (ΔG values < -7 kcal/mol suggests strong inhibition) .
- Case Study : Docking studies with Staphylococcus aureus topoisomerase IV show a binding energy of -8.2 kcal/mol, correlating with experimental MIC values of 2–4 µg/mL .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Approach :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) to identify rapid clearance (t1/2 < 30 min suggests poor in vivo efficacy) .
- Solubility Optimization : Use co-solvents (e.g., PEG 400) or salt formation (hydrochloride) to enhance bioavailability .
- Example : In vitro IC50 of 1.2 µM (cancer cell lines) vs. in vivo tumor reduction of 40% (mouse xenografts) may reflect poor tissue penetration, addressed via nanoparticle encapsulation .
Q. How do structural modifications (e.g., halogen replacement, azetidine ring expansion) alter pharmacological profiles?
- Comparative Data :
| Derivative | Target Activity (IC50) | LogP |
|---|---|---|
| 3-[(4-Cl-3-Me-phenoxy)methyl]azetidine | 0.8 µM (EGFR) | 2.9 |
| 3-[(4-F-2-Me-phenoxy)methyl]azetidine | 3.5 µM (COX-2) | 2.5 |
- Key Insight : Fluorine’s electronegativity improves target binding, while methyl groups modulate lipophilicity (LogP <3 enhances solubility) .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with varying substrate concentrations to determine (competitive vs. non-competitive inhibition) .
- Structural Biology : X-ray crystallography of the compound bound to cytochrome P450 3A4 reveals steric clashes with heme iron, explaining irreversible inhibition .
Data Contradiction Analysis
Q. Discrepancies in reported antibacterial activity against Gram-negative vs. Gram-positive bacteria: How to interpret?
- Hypothesis : Differential outer membrane permeability in Gram-negative bacteria (e.g., E. coli) limits intracellular accumulation.
- Validation : Use efflux pump inhibitors (e.g., PAβN) to increase intracellular concentration, observing MIC reduction from 32 µg/mL to 8 µg/mL .
Tables of Key Findings
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Anticancer (IC50, µM) | Antibacterial (MIC, µg/mL) |
|---|---|---|
| 3-[(4-F-3-Me-phenoxy)methyl]azetidine | 1.2 | 2.0 (S. aureus) |
| 3-[(4-Cl-3-Me-phenoxy)methyl]azetidine | 0.8 | 4.0 (E. coli) |
| 3-[(4-F-2-Me-phenoxy)methyl]azetidine | 3.5 | 8.0 (P. aeruginosa) |
Table 2 : Synthetic Route Optimization
| Parameter | Effect on Yield/Purity |
|---|---|
| Base (NaH vs. K2CO3) | NaH: +15% yield, higher purity |
| Solvent (DMF vs. THF) | DMF: Faster reaction kinetics |
| Temperature (60°C vs. 80°C) | 80°C: Risk of decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
